REACTION_CXSMILES
|
[OH-].[K+].CC(C)(C)C([O:7][C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:10]([CH3:23])[C:9]=1[CH3:24])=O>O.CO.C1(C)C=CC=CC=1>[CH3:24][C:9]1[C:10]([CH3:23])=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([CH3:14])=[CH:13][C:8]=1[OH:7] |f:0.1|
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC1=C(C(=C(C(=C1)C)OCC1=CC=CC=C1)C)C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for another 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residual aqueous solution (dark brown) is diluted with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
The product is isolated with diethyl ether
|
Type
|
WASH
|
Details
|
the diethyl ether solution is washed with 2×100 mL saturated (10%) sodium bicarbonate solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving 48.4 g of crude product as a light brown solid
|
Type
|
ADDITION
|
Details
|
Chromatography on a 6.5 cm column containing 350 g of silica gel
|
Type
|
WASH
|
Details
|
elution with 95% toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1C)OCC1=CC=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |